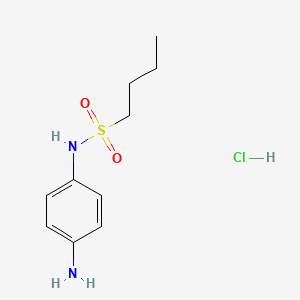![molecular formula C7H4BrClN2 B1523551 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine CAS No. 1167056-96-3](/img/structure/B1523551.png)
3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine
Vue d'ensemble
Description
3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound . It is also known as 3-Bromo-5-azaindole .
Synthesis Analysis
The synthesis of similar compounds involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular formula of 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is C7H4BrClN2 . It includes a pyrrole ring and a pyrazine ring .Physical And Chemical Properties Analysis
The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Halogenated Pyrrolopyridine Derivatives in Organic Synthesis
Halogenated pyrrolopyridines, including compounds similar to 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine, are crucial intermediates in organic synthesis. They serve as building blocks for the construction of complex molecules due to their reactivity towards nucleophilic substitution, cross-coupling reactions, and as precursors for the synthesis of various heterocyclic compounds. For instance, the direct halogenation of thieno[2,3-b]pyridine to its bromo derivatives showcases the utility of halogen atoms in facilitating further chemical transformations (Klemm et al., 1974).
Material Science and Polyelectrolytes
In materials science, brominated pyridine derivatives have been utilized to synthesize novel polyelectrolytes. For example, hyperbranched poly[bis(alkylene)pyridinium]s were synthesized from brominated pyridine compounds, demonstrating the role of these halogenated intermediates in creating new materials with potential applications in electronics, catalysis, and as functional polymers (Monmoton et al., 2008).
Chemical Engineering and Synthesis Methodologies
The synthesis of complex molecules often relies on halogenated intermediates for their high reactivity and versatility in chemical reactions. The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides, exemplifies the strategic use of bromo-chloro pyridine derivatives in synthesizing agriculturally relevant compounds (Niu Wen-bo, 2011).
Structural and Spectroscopic Studies
Studies on the structural features of compounds containing halogenated motifs, such as 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine, are essential for understanding their chemical behavior and reactivity. The influence of halogen type on the structural features of compounds has been investigated, providing insights into the molecular packing, halogen bonding, and crystal structures, which are crucial for designing new materials and pharmaceuticals (Dmitrienko et al., 2017).
Propriétés
IUPAC Name |
3-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-10-6-3-11-7(9)1-4(5)6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACITGQBOLOMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694643 | |
| Record name | 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
1167056-96-3 | |
| Record name | 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride](/img/structure/B1523474.png)









![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/structure/B1523491.png)